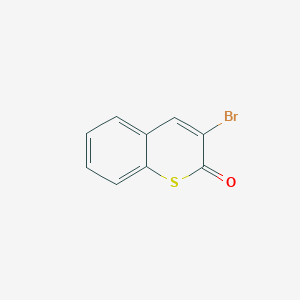

3-Bromo-thiochromen-2-one

Description

3-Bromo-thiochromen-2-one is a brominated derivative of thiochromenone, characterized by a sulfur atom replacing the oxygen atom in the chromenone backbone. The bromine substituent at the 3-position introduces reactivity for cross-coupling reactions, enabling further functionalization .

Properties

Molecular Formula |

C9H5BrOS |

|---|---|

Molecular Weight |

241.11 g/mol |

IUPAC Name |

3-bromothiochromen-2-one |

InChI |

InChI=1S/C9H5BrOS/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |

InChI Key |

ZAFDVSMEZNJVSF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=C(C(=O)S2)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)S2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-bromo-thiochromen-2-one with key analogs, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent Effects on Reactivity :

- Bromine at C3 (as in this compound) facilitates nucleophilic aromatic substitution or Suzuki-Miyaura coupling, whereas bromine at C6 (e.g., 3-acetyl-6-bromo-2H-chromen-2-one) directs electrophilic reactions to the C5 position due to electronic effects .

- Electron-withdrawing groups (e.g., acetyl, butyryl) at C3 enhance the electrophilicity of the lactone ring, promoting cyclization reactions .

Biological Activity: Thiazolidine-carbonyl derivatives (e.g., 6-bromo-3-[2-(4-dimethylaminophenyl)-thiazolidine-3-carbonyl]-chromen-2-one) exhibit marked cytotoxicity against cancer cell lines, attributed to their ability to intercalate DNA . Chloro and hydroxy substituents (e.g., 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one) enhance antimicrobial activity by increasing membrane permeability .

Synthetic Utility :

- 3-Acetyl-6-bromo-2H-chromen-2-one serves as a versatile scaffold for synthesizing pyrazole and pyridine derivatives via condensation with hydrazines or ammonium acetate .

- Butyryl-substituted analogs are precursors for fluorescent coumarin dyes due to their extended conjugation .

Structural and Crystallographic Insights

- Crystallography Tools: SHELX and ORTEP-3 programs are widely used for determining and visualizing the crystal structures of brominated chromenones. For instance, SHELXL enables precise refinement of halogen-bonding interactions in brominated derivatives .

- Validation : Structure validation protocols (e.g., PLATON) ensure the accuracy of bond lengths and angles, critical for understanding substituent effects on molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.